1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol is a chemical compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloro-6-(trifluoromethyl)pyridine with an appropriate alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetaldehyde or 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetic acid.
Scientific Research Applications
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins, which can lead to increased potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Lacks the ethanol moiety but shares the pyridine ring with chloro and trifluoromethyl substitutions.
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2,6-Dichloro-3-(trifluoromethyl)pyridine: Contains two chloro groups and a trifluoromethyl group on the pyridine ring.
Uniqueness
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol, a compound with the CAS number 1697529-51-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₇ClF₃NO
- Molecular Weight : 225.59 g/mol
- Structure : The compound features a pyridine ring with a chloro and trifluoromethyl substituent, which are critical for its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including antimicrobial and antiparasitic effects.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, the presence of this group in related pyridine derivatives has been linked to increased potency against bacterial strains such as N. meningitidis and H. influenzae .
Study 1: Antichlamydial Activity
A study on similar compounds highlighted the significance of the trifluoromethyl group in enhancing antichlamydial activity. Compounds with this substituent demonstrated superior efficacy compared to their unsubstituted counterparts . The study suggests that this compound may share this property, warranting further investigation.
Study 2: Metabolic Stability and Solubility
Another research effort focused on the metabolic stability of pyridine derivatives. The incorporation of polar functional groups improved solubility while maintaining biological activity. The balance between lipophilicity and polarity was crucial for optimizing metabolic stability and activity against pathogens . This finding is relevant for this compound, as its structural features may influence its pharmacokinetic properties.
Data Table: Summary of Biological Activities
Activity Type | Compound | EC50 (μM) | Notes |
---|---|---|---|
Antimicrobial | Trifluoromethyl derivatives | Varies (0.004 - 0.177) | Enhanced activity noted with trifluoromethyl group |
Antichlamydial | Related compounds | Moderate efficacy | Importance of trifluoromethyl highlighted |
Metabolic Stability | Pyridine derivatives | CL int varies | Balance between solubility and stability critical |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within pathogens. The electron-withdrawing nature of the trifluoromethyl group may enhance binding affinity to target enzymes or receptors, leading to effective inhibition of microbial growth or parasitic survival .
Properties
Molecular Formula |
C8H7ClF3NO |
---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H7ClF3NO/c1-4(14)5-2-3-6(8(10,11)12)13-7(5)9/h2-4,14H,1H3 |
InChI Key |
YRZVYDSIKQJDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=C(C=C1)C(F)(F)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.